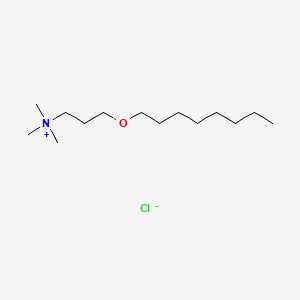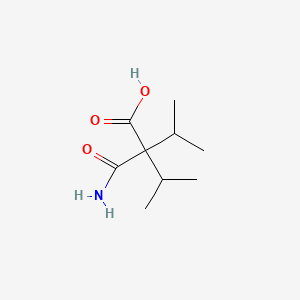
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of butanoic acid, featuring additional functional groups that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- typically involves multi-step organic reactions. One common method is the reaction of butanoic acid derivatives with appropriate amine and carbonyl-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste.
化学反应分析
Types of Reactions
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives of the original compound.
科学研究应用
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a bioactive compound in pharmacological studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
相似化合物的比较
Similar Compounds
Butanoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar backbone but lacks the aminocarbonyl group, resulting in different chemical properties and applications.
Butanoic acid, 3-methyl-, 1-methylethyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and use.
Uniqueness
Butanoic acid, 2-(aminocarbonyl)-3-methyl-2-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of aminocarbonyl and methyl groups makes it a versatile compound for various applications in research and industry.
属性
| 7499-15-2 | |
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
2-carbamoyl-3-methyl-2-propan-2-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-5(2)9(6(3)4,7(10)11)8(12)13/h5-6H,1-4H3,(H2,10,11)(H,12,13) |
InChI 键 |
BQOUKOFSUDJODA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)C)(C(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


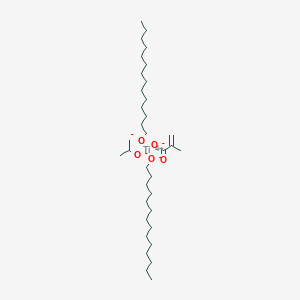
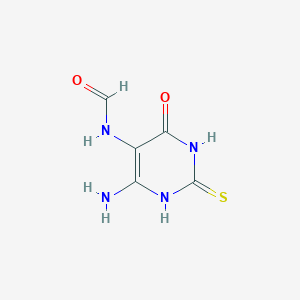
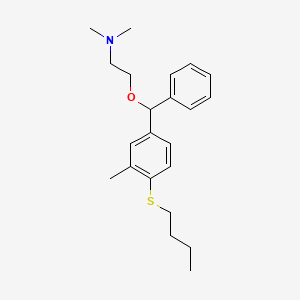

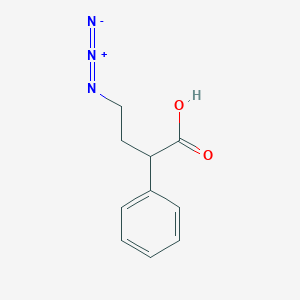
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/no-structure.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
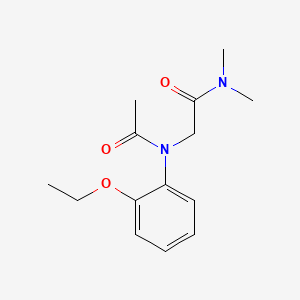
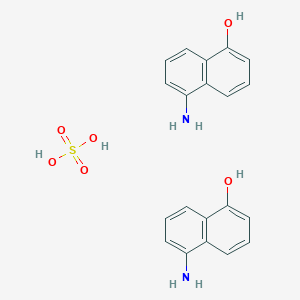
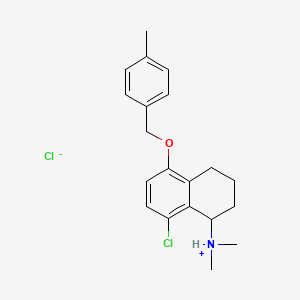
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

